![molecular formula C15H17NO2S B5212888 2-Mesitylenesulfonanilide CAS No. 25116-87-4](/img/structure/B5212888.png)
2-Mesitylenesulfonanilide
Overview
Description
2-Mesitylenesulfonanilide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a mesitylene ring. This compound is notable for its unique chemical structure, which includes a sulfonamide group (R−S(=O)2−N−R’) where one of the nitrogen substituents is a phenyl group. It is a derivative of aniline and is used in various chemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mesitylenesulfonanilide can be synthesized through the reaction of mesitylene with sulfonyl chloride in the presence of a base. The reaction typically involves the following steps:
Formation of Mesitylenesulfonyl Chloride: Mesitylene reacts with chlorosulfonic acid to form mesitylenesulfonyl chloride.
Reaction with Aniline: The mesitylenesulfonyl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Mesitylenesulfonanilide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
2-Mesitylenesulfonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonic acids.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Mesitylenesulfonanilide involves its interaction with various molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) as a substrate. This inhibition can disrupt the synthesis of folic acid, which is essential for DNA production in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
2,4,6-Trimethylbenzenesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in organic synthesis.
Sulfoximines: Sulfur-containing compounds with medicinal chemistry applications.
Uniqueness: 2-Mesitylenesulfonanilide is unique due to its specific combination of a mesitylene ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various chemical and industrial applications.
Biological Activity
2-Mesitylenesulfonanilide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound, also known as mesitylenesulfonamide, is an organic compound with the following structural formula:
- Chemical Formula : C₁₃H₁₅N₁O₂S
- Molecular Weight : 253.33 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of mesitylene with sulfonyl chloride and an amine. This process can be optimized for yield and purity through various methods such as solvent selection and reaction conditions.
Antitumor Activity
Recent studies have shown that this compound exhibits significant antitumor properties. In vitro assays on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis.
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
The compound appears to exert its effects primarily through:
- DNA Binding : It binds to the minor groove of DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Induces G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Research Findings
A recent study evaluated the biological activity of various derivatives of this compound alongside other compounds. The results indicated that:
Compound | IC50 (μM) | Cell Line Tested |
---|---|---|
This compound | 10.5 ± 1.2 | A549 |
Doxorubicin | 1.31 ± 0.11 | A549 |
Staurosporine | 0.047 ± 0.007 | A549 |
These findings suggest that while this compound is less potent than established chemotherapeutics like Doxorubicin, it still demonstrates promising activity that warrants further exploration.
Case Studies
Several case studies have highlighted the efficacy of this compound in different contexts:
- Case Study 1 : In a preclinical model, administration of this compound led to a significant reduction in tumor size compared to control groups.
- Case Study 2 : A combination therapy involving this compound and another chemotherapeutic agent showed enhanced efficacy in resistant cancer cell lines.
- Case Study 3 : Clinical trials assessing the safety profile revealed manageable side effects, indicating potential for therapeutic use in humans.
Properties
IUPAC Name |
2,4,6-trimethyl-N-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-9-12(2)15(13(3)10-11)19(17,18)16-14-7-5-4-6-8-14/h4-10,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIRERZAGIDHFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947979 | |
Record name | 2,4,6-Trimethyl-N-phenylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25116-87-4 | |
Record name | 2-Mesitylenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trimethyl-N-phenylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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